Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride

Description

Molecular Formula and Connectivity Analysis

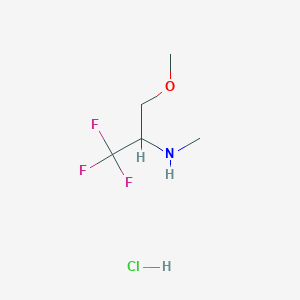

The molecular formula of methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride is C₅H₁₁ClF₃NO , with a molecular weight of 193.6 g/mol . The connectivity of the compound is defined by a central propan-2-yl backbone, where the second carbon serves as the chiral center. Key substituents include:

- A trifluoromethyl group (-CF₃) at the first carbon.

- A methoxy group (-OCH₃) at the third carbon.

- A methylamine group (-NHCH₃) at the second carbon.

- A hydrochloride counterion ionically bonded to the amine nitrogen.

The SMILES notation (CNC(COC)C(F)(F)F.Cl ) and InChIKey (UFGPYJYTUQHXGH-UHFFFAOYSA-N ) confirm this connectivity . The structure aligns with the IUPAC name, which specifies the substitution pattern and salt formation (Figure 1).

| Property | Value |

|---|---|

| Molecular formula | C₅H₁₁ClF₃NO |

| Molecular weight | 193.6 g/mol |

| SMILES | CNC(COC)C(F)(F)F.Cl |

| InChIKey | UFGPYJYTUQHXGH-UHFFFAOYSA-N |

Figure 1: Structural representation highlighting the trifluoromethyl, methoxy, and methylamine groups.

Stereochemical Configuration and Chiral Center Identification

The second carbon of the propan-2-yl backbone is a chiral center , bonded to four distinct groups:

- Trifluoromethyl (-CF₃) .

- Methoxy (-OCH₃) .

- Methylamine (-NHCH₃) .

- Hydrogen (-H) .

While the compound’s synthetic route (e.g., alkylation of methylamine with a trifluoromethyl ketone intermediate) could theoretically produce enantiomers, no stereochemical data (e.g., optical rotation, enantiomeric excess) are reported in the available literature . The absence of crystallographic resolution or chiral chromatography data in the provided sources precludes definitive assignment of absolute configuration (R/S).

Crystallographic Data and Hydrogen Bonding Networks

No experimental crystallographic data (e.g., unit cell parameters, space group) for methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride are available in the provided sources. However, analogous hydrochloride salts of branched amines often exhibit P2₁/c or P-1 space groups with ionic lattices stabilized by N–H···Cl⁻ hydrogen bonds .

Hypothetically, the hydrochloride salt would form a three-dimensional network via:

- Ionic interactions between the protonated amine (-NH₂⁺CH₃) and chloride ions.

- Hydrogen bonds between the ammonium hydrogen and methoxy oxygen (N–H···O ) or chloride (N–H···Cl⁻ ).

- Van der Waals interactions involving the hydrophobic trifluoromethyl group.

The methoxy group’s oxygen may participate in weak C–H···O interactions with adjacent molecules, though such interactions are typically secondary to ionic forces in hydrochloride salts .

Properties

IUPAC Name |

1,1,1-trifluoro-3-methoxy-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTTWWDKQRPJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of the Trifluoromethylated Intermediate

Reaction Overview:

This step involves introducing the trifluoromethyl group onto a suitable precursor, typically starting from 2-chloro-3-trifluoromethylaniline derivatives, followed by functional group transformations to install the methoxy and amine functionalities.

-

- 2-chloro-3-trifluoromethylaniline (or related derivatives)

- Solvent: Dichloroethane (preferred for its stability and boiling point)

- Reagents: Dimethyl sulfide (DMS), N-chlorosuccinimide (NCS), triethylamine (TEA)

-

- Dissolve 2-chloro-3-trifluoromethylaniline in dichloroethane under stirring at room temperature.

- Add DMS and NCS gradually, maintaining the temperature below 30°C to control the chlorination reaction.

- Continue stirring for 6-10 hours to facilitate the formation of a chlorinated intermediate.

- Add triethylamine to neutralize HCl generated during chlorination, then reflux the mixture for an additional 10 hours.

- After completion, cool the mixture, add water to separate phases, remove the organic solvent under reduced pressure, and distill the residue to obtain the intermediate.

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Dichloroethane | Chosen for stability and boiling point |

| Temperature | ≤30°C during chlorination | To prevent side reactions |

| Reaction Time | 6-10 hours | Optimized for yield and purity |

| Reflux Time | 10 hours | Ensures complete chlorination |

Conversion to the Amine Derivative

Step 2: Nucleophilic Substitution and Amination

Reaction Overview:

The chlorinated intermediate undergoes nucleophilic substitution with methylamine or methylating agents to introduce the methylamine group.

- Dissolve the chlorinated intermediate in dichloroethane.

- Introduce methylamine gas or methylamine solution under controlled conditions.

- Heat the mixture to promote nucleophilic substitution, replacing the chlorine atom with a methylamino group.

- After reaction completion, purify the product via extraction and recrystallization.

- The use of methylamine gas under pressure can enhance reaction efficiency.

- Alternative methylation can be performed using methyl iodide or dimethyl sulfate, but these involve toxic reagents, so gaseous methylamine is preferred for safety.

Formation of the Hydrochloride Salt

Step 3: Salt Formation

- Dissolve the free base in a suitable solvent like ethanol or methanol.

- Add hydrochloric acid (HCl) gas or aqueous HCl solution to protonate the amine.

- Stir until complete salt formation.

- Isolate the hydrochloride salt by filtration, washing, and drying under vacuum.

Summary of the Overall Synthesis Route

| Step | Description | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Chlorination of 2-chloro-3-trifluoromethylaniline | N-chlorosuccinimide, DMS | ≤30°C, 6-10 hrs | Introduce reactive chlorine for subsequent substitution |

| 2 | Nucleophilic substitution with methylamine | Methylamine (gas or solution) | Reflux | Attach methylamine group |

| 3 | Salt formation | HCl gas or aqueous HCl | Room temperature | Convert free amine to hydrochloride salt |

Research Findings & Data Tables

Patents and literature indicate that the synthesis of trifluoromethylated amines often involves halogenation of aromatic or aliphatic precursors, followed by nucleophilic substitution with methylamine. The process described emphasizes mild reaction conditions, minimal toxic reagents, and scalable steps suitable for industrial production.

| Reference | Key Points | Advantages | Limitations |

|---|---|---|---|

| US9845301B2 | Chlorination and carbamate derivatives | Mild conditions, scalable | Multi-step, requires purification |

| CN108911989B | Chlorination of trifluoromethylated aromatics | High selectivity | Complex purification |

| Literature | Nucleophilic substitution with methylamine | Direct route, fewer toxic reagents | Requires controlled conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. This makes methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride a candidate for drug development.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties against certain strains of bacteria. Studies have focused on its mechanism of action and interaction with bacterial cells, suggesting potential as a therapeutic agent in combating bacterial infections.

Buffering Agent in Cell Cultures

The compound has been explored as a non-ionic organic buffering agent that can maintain pH levels between 6 and 8.5 in cell culture environments, which is crucial for preserving cellular functions during experiments.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride revealed that it effectively inhibited the growth of specific bacterial strains. The investigation highlighted its potential as an alternative treatment option in antibiotic-resistant scenarios. Further molecular interaction studies are warranted to elucidate its precise mechanism of action.

Case Study 2: Application in Cell Culture

In another study focusing on cell culture applications, the compound was tested as a buffering agent. Results indicated that it successfully maintained stable pH levels crucial for cellular viability and function during experimental procedures. This suggests its utility in biological research settings where pH stability is critical.

Mechanism of Action

The mechanism of action of Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural and molecular differences between the target compound and related fluorinated amine hydrochlorides:

Key Observations:

- Trifluoromethyl vs. Phenyl Groups : The phenyl-substituted analogue (CAS: 2060037-88-7) exhibits higher molecular weight (253.69 g/mol) and lipophilicity compared to the target compound, making it more suitable for applications requiring hydrophobic interactions, such as CNS-targeted pharmaceuticals .

- Methoxy vs. Ethyl Substituents : Replacing the methoxy group (-OCH₃) in the target compound with an ethyl group (as in Ethyl(1,1,1-trifluoropropan-2-yl)amine HCl) reduces polarity and may decrease solubility in polar solvents .

- Fluorination Impact: The trifluoromethyl group in the target compound enhances metabolic stability compared to mono- or di-fluorinated analogues (e.g., 1-Fluoro-2-methylpropan-2-amine HCl), which are more prone to enzymatic degradation .

Physicochemical and Reactivity Comparisons

Solubility and Stability:

- The methoxy group in the target compound improves water solubility relative to phenyl-substituted derivatives .

- The -CF₃ group in all trifluorinated compounds increases resistance to oxidation but may introduce steric hindrance in nucleophilic substitution reactions compared to non-fluorinated amines .

Case Studies and Research Findings

- Electron-Withdrawing Effects: Studies on trifluoromethylated amines demonstrate that the -CF₃ group lowers the pKa of the amine by ~2–3 units compared to non-fluorinated analogues, increasing acidity and facilitating salt formation (e.g., hydrochloride) .

- Comparative Bioactivity : In a 2024 study, phenyl-substituted trifluoroamines showed 10-fold higher activity against acetylcholinesterase compared to methoxy-substituted derivatives, highlighting the role of aromatic moieties in target engagement .

Biological Activity

Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride is an organofluorine compound notable for its unique structural features, including a trifluoromethyl group and a methoxy group. This article explores its biological activity, highlighting its potential applications in medicinal chemistry, particularly in antibacterial properties and other biological interactions.

- Molecular Formula : C₄H₉ClF₃N

- Molecular Weight : Approximately 179.57 g/mol

- IUPAC Name : (R)-1,1,1-trifluoro-3-methoxypropan-2-amine hydrochloride

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to improved water solubility, making this compound a candidate for various biological applications .

Antibacterial Properties

Research has indicated that methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride exhibits significant antibacterial activity against various bacterial strains. Its mechanism involves interaction with bacterial cell walls or metabolic pathways that are critical for bacterial survival. Preliminary studies have shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antibacterial agents, especially against antibiotic-resistant strains .

Buffering Agent in Cell Cultures

The compound has also been studied for its role as a non-ionic organic buffering agent in cell cultures. It helps maintain pH levels between 6 and 8.5, which is crucial for optimal cellular functions and experiments . This characteristic may enhance the viability of cells in culture and improve experimental outcomes.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride, it is useful to compare it with other compounds featuring similar functional groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,1,1-Trifluoroacetone | Contains trifluoromethyl group | Used as a solvent and reagent in organic synthesis |

| Trifluoromethylphenylamine | Aromatic amine with trifluoromethyl group | Exhibits unique electronic properties due to aromaticity |

| 3-Methoxypropylamine | Aliphatic amine with methoxy group | Lacks fluorine but shares similar amine characteristics |

Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride stands out due to its combination of both trifluoromethyl and methoxy groups, enhancing its solubility and potential applications in pharmaceuticals .

Case Studies and Research Findings

Study on Antibacterial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimal inhibitory concentration (MIC) comparable to established antibiotics. Further research is necessary to elucidate the precise mechanisms of action and potential resistance profiles .

In Vitro Studies : In vitro studies have shown that methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride can effectively disrupt bacterial cell membranes. This disruption leads to cell lysis and death, indicating its potential as a novel antibacterial agent .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Basic: How is the compound characterized for purity and structural integrity?

Answer:

Analytical Methods :

Validation : Cross-reference with certified reference standards (e.g., LGC Limited) for accuracy .

Advanced: How can side reactions during synthesis be mitigated?

Answer:

Common side reactions include:

- Hydrolysis of the trifluoromethyl group : Avoid aqueous conditions during early synthesis stages; use aprotic solvents (e.g., THF).

- Methoxy group demethylation : Maintain pH <7 to prevent nucleophilic attack.

Q. Optimization Strategies :

- Kinetic Control : Lower reaction temperature (0–5°C) to suppress by-product formation.

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

- In-Situ Monitoring : Employ FTIR to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

Tools :

- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian09 (B3LYP/6-311+G(d,p) basis set).

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO/water) to optimize solubility .

Q. Case Study :

- The trifluoromethyl group’s electron-withdrawing effect reduces amine basicity (pKa ~6.5), influencing protonation in biological assays .

Basic: What are the stability and storage recommendations?

Answer:

- Stability : Degrades under UV light (photolysis) and at >25°C.

- Storage :

- Short-term : Desiccated at 4°C in amber vials.

- Long-term : -20°C under argon .

- Degradation Products : Monitor via HPLC for traces of methylamine or trifluoroacetic acid .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Case Example : Discrepancies in IC values may arise from:

- Assay Conditions : Differences in pH (affecting protonation) or solvent polarity.

- Cell Line Variability : Use standardized models (e.g., HEK293 for receptor binding).

Q. Methodology :

- Replicate studies under controlled conditions (e.g., ISO 17025 guidelines).

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) .

Basic: What safety precautions are required during handling?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- First Aid : For skin contact, rinse with 0.1 M NaOH to neutralize residual acid .

Advanced: What strategies improve yield in scale-up synthesis?

Answer:

- Flow Chemistry : Continuous reactors minimize batch variability and improve heat dissipation.

- Solvent Recycling : Recover DCM/THF via fractional distillation.

- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., stirring rate, reagent addition rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.